molecular formula C5H7O5- B14405413 (2-Methoxyethoxy)(oxo)acetate CAS No. 83326-10-7

(2-Methoxyethoxy)(oxo)acetate

Cat. No.: B14405413
CAS No.: 83326-10-7
M. Wt: 147.11 g/mol
InChI Key: DFPXVGAGOZFOLQ-UHFFFAOYSA-M
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Description

(2-Methoxyethoxy)(oxo)acetate is an organic compound with the molecular formula C5H7O5 It is known for its unique structure, which includes a methoxyethoxy group and an oxoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethoxy)(oxo)acetate typically involves the esterification of ethanedioic acid with 2-methoxyethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:

Ethanedioic acid+2-MethoxyethanolThis compound+Water\text{Ethanedioic acid} + \text{2-Methoxyethanol} \rightarrow \text{this compound} + \text{Water} Ethanedioic acid+2-Methoxyethanol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethoxy)(oxo)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ethanedioic acid and 2-methoxyethanol.

    Oxidation: The compound can be oxidized to form higher oxidation state products, depending on the reagents used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming a secondary alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Ethanedioic acid and 2-methoxyethanol.

    Oxidation: Higher oxidation state products, potentially including carboxylic acids.

    Reduction: Secondary alcohols.

Scientific Research Applications

(2-Methoxyethoxy)(oxo)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyethoxy)(oxo)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methoxyethoxy and oxo groups, which can participate in hydrogen bonding and other intermolecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Methoxyacetic acid: Similar in structure but lacks the additional ethoxy group.

    2-Methoxyethanol: Contains the methoxyethoxy group but does not have the oxoacetate functionality.

    Ethyl oxoacetate: Similar ester functionality but with different alkyl groups.

Uniqueness

(2-Methoxyethoxy)(oxo)acetate is unique due to its combination of methoxyethoxy and oxoacetate groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

83326-10-7

Molecular Formula

C5H7O5-

Molecular Weight

147.11 g/mol

IUPAC Name

2-(2-methoxyethoxy)-2-oxoacetate

InChI

InChI=1S/C5H8O5/c1-9-2-3-10-5(8)4(6)7/h2-3H2,1H3,(H,6,7)/p-1

InChI Key

DFPXVGAGOZFOLQ-UHFFFAOYSA-M

Canonical SMILES

COCCOC(=O)C(=O)[O-]

Origin of Product

United States

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